2,4,6-Trimethylbenzoic acid

Organic synthesis Esterification Steric hindrance

2,4,6-Trimethylbenzoic acid (mesitoic acid) is differentiated by sterically congested ortho-methyl groups that block standard Fischer esterification—instead forming a unique acylium ion in concentrated H₂SO₄. This steric profile makes it the essential precursor for bis(2,4,6-trimethylbenzoyl) peroxide (BAPO) photoinitiators used in UV-curable coatings, adhesives, and 3D printing resins. In continuous PET production, co-feeding with manganese acetate catalyst reduces manganese terephthalate scale deposition on reactor surfaces. Its sterically tuned carboxylate ligand serves as a defined building block for coordination polymers and MOFs. Available from research to bulk quantities at ≥98% purity.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 480-63-7
Cat. No. B145858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylbenzoic acid
CAS480-63-7
Synonymsmesitylenecarboxylic acid
mesitylenecarboxylic acid, sodium salt
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)O)C
InChIInChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)
InChIKeyFFFIRKXTFQCCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylbenzoic Acid (CAS 480-63-7) for Research and Industrial Procurement: Steric Profile and Core Properties


2,4,6-Trimethylbenzoic acid (CAS 480-63-7), also known as mesitoic acid or mesitylenecarboxylic acid, is a trisubstituted aromatic carboxylic acid with methyl groups at the 2-, 4-, and 6-positions of the benzene ring [1]. This substitution pattern generates pronounced steric hindrance around the carboxyl group due to the two flanking ortho-methyl substituents . The compound is a white to off-white crystalline solid with a melting point of 152–155 °C (lit.), an estimated boiling point of approximately 289 °C, and a pKa of 3.448 at 25 °C [2]. It exhibits limited solubility in water (722.5 mg/L) and is slightly soluble in chloroform and methanol [2]. These physicochemical attributes, particularly the sterically encumbered carboxylic acid moiety, form the basis of its differentiation from unsubstituted benzoic acid and other substituted benzoic acid analogs in synthetic and industrial applications.

2,4,6-Trimethylbenzoic Acid Procurement: Why Unsubstituted or Less Hindered Analogs Cannot Be Interchanged


The 2,4,6-trimethyl substitution pattern confers unique steric and electronic properties that preclude simple substitution with benzoic acid or other methyl-substituted regioisomers in key applications. The two ortho-methyl groups flanking the carboxyl functionality create a sterically congested environment that dramatically alters the compound's reactivity, coordination chemistry, and physical behavior relative to less hindered analogs . In Fischer esterification, for example, 2,4,6-trimethylbenzoic acid exhibits negligible reactivity under standard conditions where benzoic acid readily esterifies, a difference stemming directly from steric obstruction of the tetrahedral intermediate [1]. Conversely, in concentrated sulfuric acid, 2,4,6-trimethylbenzoic acid uniquely forms a stable acylium ion—a behavior not observed with benzoic acid—enabling alternative synthetic pathways [2]. These divergent reactivity profiles, combined with differential performance in polyester manufacturing, photoinitiator synthesis, and coordination polymer construction, establish that 2,4,6-trimethylbenzoic acid is a distinct chemical entity whose substitution in a process or formulation cannot be made without quantitative, application-specific validation.

2,4,6-Trimethylbenzoic Acid: Quantitative Comparative Evidence for Scientific Selection


Fischer Esterification Reactivity: 2,4,6-Trimethylbenzoic Acid vs. Benzoic Acid

Under standard Fischer esterification conditions (methanol, HCl catalyst), 2,4,6-trimethylbenzoic acid fails to yield any ester product, whereas benzoic acid undergoes facile esterification to methyl benzoate [1]. The absence of measurable ester formation for 2,4,6-trimethylbenzoic acid is attributed to steric hindrance from the two ortho-methyl groups, which prevent the nucleophilic attack required for tetrahedral intermediate formation [2]. This steric blockade constitutes a qualitative but functionally absolute difference in reactivity.

Organic synthesis Esterification Steric hindrance

Acylium Ion Formation in Concentrated H₂SO₄: 2,4,6-Trimethylbenzoic Acid vs. Benzoic Acid

Dissolving 2,4,6-trimethylbenzoic acid in concentrated H₂SO₄ produces a four‑fold depression of the freezing point relative to the expected colligative effect, consistent with ionization to produce an acylium ion (R–C≡O⁺) plus H₃O⁺ and HSO₄⁻ [1]. Benzoic acid under identical conditions does not form an acylium ion; it instead forms only a protonated conjugate acid without ionization [2]. The acylium ion of 2,4,6-trimethylbenzoic acid is stabilized by electron donation from the three methyl groups via hyperconjugation and inductive effects [2].

Mechanistic organic chemistry Acylium ion Acid catalysis

Scale Suppression in Polyester Manufacturing: 2,4,6-Trimethylbenzoic Acid vs. 2,6-Dichlorobenzoic Acid

In the manganese‑catalyzed ester‑exchange reaction for poly(ethylene terephthalate) (PET) production, the addition of a sterically hindered benzoic acid in approximately stoichiometric amount relative to the manganese catalyst reduces scale formation by converting insoluble manganese terephthalate deposits into soluble manganese salts [1]. The patent identifies 2,4,6-trimethylbenzoic acid and 2,6‑dimethylbenzoic acid as the preferred hindered acids, noting that 2,6‑dichlorobenzoic acid can cause corrosion problems in certain equipment [1].

Polyester manufacturing Scale inhibition Manganese catalyst

Photoinitiator Precursor: Bis(2,4,6-Trimethylbenzoyl) Peroxide Synthesis

2,4,6‑Trimethylbenzoic acid serves as the essential precursor for synthesizing bis(2,4,6‑trimethylbenzoyl) peroxide, a widely used photoinitiator in UV‑curable coatings, adhesives, and 3D printing resins . The compound is first converted to 2,4,6‑trimethylbenzoyl chloride (via reaction with thionyl chloride), which is then reacted with hydrogen peroxide under basic conditions to yield the peroxide photoinitiator .

Photoinitiators UV curing Polymer chemistry

Coordination Polymer Architecture: 2,4,6-Trimethylbenzoate as Bridging Ligand

In copper(II) coordination chemistry, four 2,4,6‑trimethylbenzoate moieties can act as bridging ligands connecting two copper(II) ions in an anti‑arrangement to form a square pyramidal geometry [1]. The steric bulk of the ortho‑methyl groups influences the coordination mode and nuclearity of the resulting metal complexes, as demonstrated in a systematic study comparing 2,4,6‑trimethylbenzoic acid, 4‑tert‑butylbenzoic acid, and 2,4,6‑triisopropylbenzoic acid with various metal acetates [2]. The specific geometry obtained depends on the interplay between the steric demand of the benzoate ligand and the auxiliary N‑donor ligand [2].

Coordination chemistry Metal-organic frameworks Crystal engineering

End‑Capping Agent for Rigid‑Rod Polymer Synthesis

In the synthesis of graft copolymers of rigid‑rod poly(p‑phenylenebenzobisthiazole) (PBT), the addition of 2,4,6‑trimethylbenzoic acid as an end‑capping agent limits copolymer intrinsic viscosity to 8.6 dL g⁻¹ or less (measured in methanesulphonic acid at 30 °C) [1]. This quantitative viscosity control enables the production of processable molecular composites by preventing uncontrolled chain extension.

Polymer chemistry Molecular weight control End‑capping

2,4,6-Trimethylbenzoic Acid: Validated Research and Industrial Application Scenarios


Synthesis of Sterically Hindered Esters via Acylium Ion Pathway

When direct Fischer esterification is blocked by steric hindrance (as demonstrated by the complete failure of 2,4,6-trimethylbenzoic acid to esterify under standard conditions [1]), researchers can employ the alternative acylium ion pathway: dissolution of the acid in concentrated H₂SO₄ generates the acylium ion, which upon addition to cold methanol undergoes rapid, unimpeded esterification [2]. This methodology is uniquely applicable to 2,4,6‑trimethylbenzoic acid and cannot be replicated with benzoic acid.

Polyester Manufacturing Scale Control

In continuous PET production using manganese acetate catalyst, addition of 2,4,6‑trimethylbenzoic acid in stoichiometric proportion relative to the catalyst reduces manganese terephthalate scale deposition on reactor surfaces without introducing the corrosion issues associated with chlorinated analogs [1]. This application directly addresses equipment fouling and reduces production downtime.

Synthesis of Bis(2,4,6‑Trimethylbenzoyl) Peroxide Photoinitiator

2,4,6‑Trimethylbenzoic acid is the required starting material for preparing bis(2,4,6‑trimethylbenzoyl) peroxide, a free‑radical photoinitiator used in UV‑curable coatings, adhesives, and 3D printing resins [1]. The synthesis proceeds via conversion to the corresponding acid chloride followed by peroxide formation [1].

Coordination Polymer and MOF Precursor Design

The 2,4,6‑trimethylbenzoate anion serves as a bridging ligand in transition metal coordination chemistry, enabling the construction of dinuclear complexes with specific square pyramidal geometries [1]. Its steric profile, intermediate between unsubstituted benzoate and triisopropylbenzoate, offers a defined building block for crystal engineering and MOF synthesis [2].

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